[2-(methylthio)phenyl](thiomorpholin-4-yl)acetic acid
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Description
The compound “2-(methylthio)phenylacetic acid” has not been directly reported in scientific literature, but studies on similar structures provide insights into its potential characteristics and behaviors. Thiomorpholines and related sulfur-containing compounds have been synthesized and evaluated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis Analysis
The synthesis of related thiomorpholine compounds involves multiple steps, including condensation, nucleophilic substitution, and cyclization reactions. For example, derivatives of thiomorpholine have been synthesized from precursors like phenylglycine methyl ester and S-benzylthioglycolic acid through stereoselective alkylation and N-deprotection processes (Franceschini et al., 2003).
Molecular Structure Analysis
The molecular structure of thiomorpholine-related compounds is often confirmed using spectroscopic methods such as NMR and IR spectroscopy, along with elemental analysis. These compounds exhibit specific structural features, such as thione-thiol tautomerism, which can be studied through solid-state structures and spectroscopic data (Siwek et al., 2008).
Chemical Reactions and Properties
Thiomorpholine derivatives engage in various chemical reactions, including nitrosation and reduction processes, leading to the formation of N-amino and N-acyl derivatives. These reactions often employ different reagents and conditions, highlighting the reactivity of the sulfur and nitrogen atoms within the thiomorpholine ring (Asinger et al., 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of thiomorpholine derivatives are influenced by their molecular structure. For instance, variations in substitution patterns on the thiomorpholine ring can impact the crystallization and melting behaviors of these compounds. Detailed physical characterization is essential for understanding the material properties and potential applications of these chemicals.
Chemical Properties Analysis
The chemical properties of thiomorpholine derivatives, including acidity, basicity, and reactivity towards different chemical reagents, are crucial for their application in synthesis and medicinal chemistry. The electron-donating or electron-withdrawing nature of substituents on the thiomorpholine ring can significantly affect these properties. Furthermore, the presence of sulfur atoms can lead to unique reactivities, such as the formation of disulfides or interactions with metal ions.
For more in-depth information and analysis, further research into the specific properties and reactivities of “2-(methylthio)phenylacetic acid” would be required, based on the structural and functional similarities with the discussed compounds.
Safety and Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, 2-phenyl-2-(thiomorpholin-4-yl)acetic acid hydrochloride has the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-(2-methylsulfanylphenyl)-2-thiomorpholin-4-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c1-17-11-5-3-2-4-10(11)12(13(15)16)14-6-8-18-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULLIUPZYXAMKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(C(=O)O)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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